molecular formula C9H11NOS B167572 2-methylsulfanyl-N-phenylacetamide CAS No. 10156-36-2

2-methylsulfanyl-N-phenylacetamide

Cat. No.: B167572
CAS No.: 10156-36-2
M. Wt: 181.26 g/mol
InChI Key: ZOZXIIILCSOYAC-UHFFFAOYSA-N
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Description

2-methylsulfanyl-N-phenylacetamide (CAS: Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-12-7-9(11)10-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZXIIILCSOYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylsulfanyl N Phenylacetamide and Its Analogs

Established Synthetic Pathways for N-Phenylacetamides with Sulfur Moieties

The traditional synthesis of 2-methylsulfanyl-N-phenylacetamide and its analogs primarily involves the formation of an amide bond between an aniline (B41778) derivative and a carboxylic acid derivative containing a methylsulfanyl group. This can be achieved through several reliable methods, each with its own set of reaction conditions and reagent requirements.

Reaction Conditions and Catalysis in Amide and Thioether Formation

The core of the synthesis is the acylation of aniline or its derivatives. A common and effective method is the reaction of aniline with 2-(methylthio)acetyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. The choice of solvent is often a non-protic organic solvent like acetonitrile (B52724) or dichloromethane (B109758).

Alternatively, direct amidation between 2-(methylthio)acetic acid and aniline can be accomplished using a variety of catalytic methods. Boron-based catalysts, such as boric acid and ortho-iodo arylboronic acids, have proven effective for the direct condensation of carboxylic acids and amines. These reactions often require dehydrating agents like molecular sieves to drive the equilibrium towards product formation. Another approach involves the use of heterogeneous catalysts, such as sulfated TiO2/SnO2 nanocomposites, which can facilitate the amidation of aniline derivatives with acetic acid under solvent-free conditions, a principle that can be extended to substituted acetic acids like 2-(methylthio)acetic acid researchgate.net.

The formation of the thioether bond, specifically the methylsulfanyl group, is typically established prior to the amidation step by utilizing 2-(methylthio)acetic acid or its derivatives as a starting material. The synthesis of such precursors often involves the reaction of a thiol with a halo-acetic acid derivative.

Precursor Chemistry and Reagent Selection

The primary precursors for the synthesis of this compound are aniline and a derivative of 2-(methylthio)acetic acid.

Aniline : This is the source of the N-phenyl group in the final molecule. Substituted anilines can be used to generate a wide range of analogs.

2-(Methylthio)acetic acid : This precursor provides the acetyl group with the methylsulfanyl moiety. For amide formation, it is often activated to a more reactive form.

Activating Reagents : To facilitate the amidation with the carboxylic acid, several activating agents can be employed. A common strategy is the conversion of 2-(methylthio)acetic acid to its corresponding acyl chloride, 2-(methylthio)acetyl chloride , using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Other coupling reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), can also be utilized for the direct coupling of the carboxylic acid with aniline. researchgate.net

The selection of reagents is crucial for achieving high yields and purity. For instance, the use of 2-(methylthio)acetyl chloride is often preferred for its high reactivity, leading to faster reaction times and often cleaner conversions.

Novel Synthetic Approaches and Derivatization Strategies

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly methods for the construction of complex molecules like this compound. These include multi-component reactions and the application of green chemistry principles.

Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. While a specific MCR for the direct synthesis of this compound is not widely reported, the principles of MCRs can be applied to generate analogs or related structures. For example, MCRs involving an amine, a carbonyl compound, an isocyanide, and a sulfur-containing component could potentially be designed to access complex N-phenylacetamides with sulfur moieties. The Ugi four-component reaction, which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide, could be adapted with sulfur-containing starting materials to generate diverse analogs. nih.gov

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also represent a powerful strategy. A hypothetical cascade sequence for the synthesis of a cyclic analog could involve an initial intermolecular reaction to form a precursor that then undergoes a series of ring-closing reactions to build a more complex heterocyclic scaffold.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be achieved in several ways:

Biocatalysis : The use of enzymes or whole-cell systems can offer a green alternative to traditional chemical synthesis. For instance, arylamine N-acetyltransferase (NAT) from Candida parapsilosis has been used for the N-acylation of aromatic amines, transferring an acetyl group from acetyl CoA. This biocatalytic approach operates under mild conditions and can lead to excellent conversions and yields. rsc.org

Use of Greener Solvents : Replacing hazardous organic solvents like dichloromethane with more environmentally benign alternatives such as water, ethanol (B145695), or deep eutectic solvents (DESs) is a key aspect of green chemistry. The development of water-soluble coupling reagents allows for amidation reactions to be performed in aqueous media. mdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Catalytic direct amidation methods are inherently more atom-economical than routes that require stoichiometric activating agents, as they generate less waste.

Green Chemistry Approach Description Potential Application in Synthesis
Biocatalysis Use of enzymes or whole cells to catalyze reactions.Employment of an N-acetyltransferase for the acylation of aniline with a 2-methylsulfanyl acetic acid derivative. rsc.org
Green Solvents Replacement of hazardous solvents with environmentally friendly alternatives.Performing the amidation reaction in water or a deep eutectic solvent. mdpi.com
Catalysis Use of catalysts to improve reaction efficiency and reduce waste.Direct amidation of 2-(methylthio)acetic acid and aniline using a recyclable heterogeneous catalyst. researchgate.net
Atom Economy Maximizing the incorporation of starting materials into the final product.Utilizing catalytic direct amidation to avoid the formation of stoichiometric byproducts from activating reagents.

Advanced Purification and Isolation Techniques

The purification of this compound and its analogs is crucial to obtain a product of high purity. Standard purification techniques include:

Recrystallization : This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is typically a system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For N-phenylacetamide derivatives, solvents such as ethanol, acetone, acetonitrile, or binary mixtures like ethanol-water can be effective. researchgate.net The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound, leaving impurities in the mother liquor.

Chromatography : Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating the desired product from byproducts and unreacted starting materials. The choice of eluent (solvent system) is optimized to achieve good separation.

More advanced purification techniques may be employed for challenging separations or to achieve very high purity:

Preparative High-Performance Liquid Chromatography (HPLC) : This technique offers higher resolution than standard column chromatography and is particularly useful for separating closely related analogs or for final purification of small quantities of material.

Supercritical Fluid Chromatography (SFC) : SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be a greener alternative to HPLC as it reduces the use of organic solvents.

Chromatographic Separation Methods for Target Compounds

Chromatographic techniques are widely used for the purification and analysis of N-phenylacetamide derivatives. High-Performance Liquid Chromatography (HPLC) is particularly prevalent due to its high resolution and sensitivity. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

For compounds structurally similar to this compound, reversed-phase HPLC methods are effective. A common stationary phase is a C18 (octadecylsilane) column, which provides excellent separation for a wide range of organic molecules. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components in a mixture.

Below is a table summarizing typical HPLC conditions that can be adapted for the separation of this compound and its analogs.

ParameterCondition 1Condition 2
Stationary Phase C18 Reversed-Phase ColumnNewcrom R1 Reversed-Phase
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.0)Water with 0.1% Formic Acid
Mobile Phase B MethanolAcetonitrile
Elution Mode GradientIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 240-254 nmUV or Mass Spectrometry (MS)
Application Purity analysis, impurity profilingPreparative separation, pharmacokinetics

This table presents generalized HPLC conditions based on methods for related N-phenylacetamide compounds and serves as a starting point for method development for this compound.

Recrystallization and Crystallization Engineering

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

The selection of an appropriate solvent is the most critical step in the recrystallization process. For N-phenylacetamide (acetanilide) and its derivatives, polar solvents are often suitable choices. Water and ethanol are commonly used solvents, either alone or as a mixed solvent system stackexchange.commissouri.edubrainly.com. The use of a mixed solvent pair, such as ethanol-water, is a versatile strategy. The crude solid is first dissolved in a minimum amount of the "good" solvent (in which it is highly soluble, e.g., hot ethanol), and then the "bad" solvent (in which it is poorly soluble, e.g., water) is added dropwise to the hot solution until the solution becomes cloudy, indicating saturation mnstate.edu. Upon slow cooling, the desired compound crystallizes, leaving the impurities dissolved in the mother liquor.

The following table outlines common solvents and solvent systems for the recrystallization of N-phenylacetamide analogs.

Solvent/Solvent SystemRationale for Use
Water Effective for polar compounds; solubility often increases significantly with temperature stackexchange.com.
Ethanol Good solvent for many organic compounds; often used in combination with water brainly.com.
Ethanol/Water A common mixed-solvent system that allows for fine-tuning of solubility mnstate.edu.
n-Hexane/Acetone A nonpolar/polar mixture suitable for compounds with intermediate polarity.
n-Hexane/Ethyl Acetate Another common pair for adjusting solvent polarity to induce crystallization.

This table is based on general principles and common practices for the recrystallization of acetanilide (B955) and related compounds missouri.edurochester.edu.

Crystallization engineering involves the rational design and control of crystal structures to influence the physicochemical properties of a solid. This field extends beyond simple purification and aims to control factors like crystal habit, polymorphism, and intermolecular interactions. For N-phenylacetamide derivatives, the crystal packing is often dominated by specific intermolecular interactions, such as hydrogen bonding and π–π stacking nih.gov.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylsulfanyl N Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

The ¹H NMR spectrum of 2-methylsulfanyl-N-phenylacetamide reveals the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. The spectrum is expected to show signals corresponding to the protons of the methylthio group, the methylene (B1212753) group, the amide proton, and the protons of the phenyl ring.

The anticipated chemical shifts (δ) in a typical ¹H NMR spectrum are as follows:

Methyl Protons (S-CH₃): A singlet peak would be observed for the three protons of the methylthio group.

Methylene Protons (CH₂): A singlet would represent the two protons of the methylene group adjacent to the carbonyl and methylthio groups.

Amide Proton (N-H): A broad singlet is characteristic of the amide proton, with its chemical shift being concentration and solvent dependent.

Phenyl Protons (C₆H₅): The protons on the phenyl ring will exhibit complex multiplet patterns due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Amide (NH) ~8.0-9.0 Broad Singlet 1H
Phenyl (Ar-H) ~7.0-7.6 Multiplet 5H
Methylene (CH₂) ~3.6 Singlet 2H

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The expected chemical shifts for the carbon atoms are:

Carbonyl Carbon (C=O): This carbon is typically observed significantly downfield.

Phenyl Carbons (Ar-C): The aromatic carbons will appear in the characteristic region for sp²-hybridized carbons.

Methylene Carbon (CH₂): The carbon of the methylene group will be found in the aliphatic region.

Methylthio Carbon (S-CH₃): This methyl carbon will appear at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~168-172
Phenyl (C-ipso) ~138-140
Phenyl (C-ortho, C-meta, C-para) ~120-130
Methylene (CH₂) ~35-40

To confirm the assignments from 1D NMR and to establish the connectivity between atoms, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would primarily show correlations between the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the signals of the methylene and methylthio groups to their respective protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups:

Amide Group: A strong absorption band for the C=O stretching vibration is expected. The N-H stretching vibration will also be prominent.

Phenyl Group: C-H stretching vibrations for the sp² C-H bonds in the aromatic ring and C=C stretching vibrations within the ring are characteristic.

Methylthio Group: C-H stretching and bending vibrations for the methyl group will be present.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch ~3300 Medium-Strong
Phenyl C-H Stretch (sp²) ~3100-3000 Medium
Methylthio/Methylene C-H Stretch (sp³) ~2950-2850 Medium
Amide C=O Stretch ~1660 Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular formula is C₉H₁₁NOS. The expected molecular weight is approximately 181.26 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern can further confirm the structure, with expected fragments arising from the cleavage of the amide bond and other characteristic fragmentations.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides a highly specific empirical formula, which is a critical step in the identification of a compound. This level of precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C9H11NOS. The precise mass measurement obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would be compared against this theoretical value. A close correlation between the measured and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the presence of the target compound.

While specific experimental HRMS data for this compound is not widely published in readily accessible literature, the expected data can be presented based on its elemental composition. The data would typically be acquired in positive ion mode, where the molecule is protonated ([M+H]+) or forms an adduct with a cation like sodium ([M+Na]+).

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesChemical FormulaTheoretical m/z
[M+H]+C9H12NOS+182.0634
[M+Na]+C9H11NNaOS+204.0453

This table presents the calculated theoretical exact masses for the protonated and sodiated molecular ions of this compound. Experimental validation would involve comparing these values with those obtained from an HRMS analysis.

The accuracy of HRMS is crucial in distinguishing this compound from other isomeric or isobaric compounds. For instance, a compound with the formula C10H15O2 may have a similar nominal mass but a distinctly different exact mass, a distinction easily made by HRMS.

Fragmentation Pathway Analysis for Structural Confirmation

In conjunction with precise mass determination, the analysis of fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provides detailed structural information, confirming the connectivity of atoms within the molecule. In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The study of these fragments helps to piece together the original molecular structure.

The fragmentation of N-phenylacetamides under techniques like electron ionization (EI) has been studied and reveals characteristic cleavage patterns. imedpub.comnih.gov The primary fragmentation pathways for this compound are expected to involve the cleavage of the amide bond and bonds adjacent to the carbonyl group and the sulfur atom.

A prominent fragmentation pathway for N-aryl substituted 2-phenylacetamides involves the loss of a hydrogen atom from the molecular ion. nih.gov Another common fragmentation for N-alkyl-2-phenylacetamides is the cleavage of the bond alpha to the carbonyl group. nih.gov For this compound, key fragmentations would likely include:

Cleavage of the C-N bond: This would result in the formation of an acylium ion containing the 2-methylsulfanylacetyl group and a fragment corresponding to the aniline (B41778) cation.

Cleavage of the CH2-S bond: This would lead to the loss of the methylsulfanyl group and the formation of a stable tropylium-like ion.

McLafferty Rearrangement: While less common for this specific structure, if applicable, it could provide additional structural clues.

The analysis of these fragmentation pathways allows for the unambiguous identification of the different structural motifs within the molecule.

Table 2: Plausible Fragmentation Ions of this compound in Mass Spectrometry

m/zProposed Fragment StructureDescription of Fragmentation
181[C9H10NOS]+Loss of a hydrogen radical from the molecular ion. nih.gov
135[C7H7NO]+Cleavage of the CH2-S bond with subsequent rearrangement.
93[C6H7N]+Aniline cation resulting from the cleavage of the amide C-N bond.
92[C6H6N]+Ion resulting from hydrogen transfer and elimination of a ketene. nih.gov
77[C6H5]+Phenyl cation from the fragmentation of the aniline portion.
47[CH3S]+Methylsulfanyl cation.

This table outlines the expected major fragment ions of this compound based on established fragmentation patterns of related compounds. imedpub.comnih.gov The m/z values correspond to the most abundant isotope.

The combination of high-resolution mass data and detailed fragmentation analysis provides a robust and comprehensive structural elucidation of this compound, ensuring its unambiguous identification.

Crystallographic and Structural Analysis of this compound Remains Undocumented in Public Databases

A thorough search of scientific literature and crystallographic databases has revealed a significant gap in the available research on the chemical compound this compound. Despite its known chemical structure, detailed experimental data regarding its solid-state and molecular architecture is not publicly available. Consequently, a comprehensive crystallographic analysis, as outlined, cannot be compiled at this time.

The investigation sought to detail the compound's single-crystal X-ray diffraction studies, which are fundamental in determining the precise three-dimensional arrangement of atoms and molecules in a crystal. This includes the determination of molecular geometry, absolute configuration, and the intricate details of crystal packing and supramolecular architectures. However, no published studies or database entries containing this information for this compound were found.

Advanced computational techniques, such as Hirshfeld surface analysis and the generation of fingerprint plots, which are used to quantify specific intermolecular contacts and provide a visual representation of the crystal's interaction landscape, could not be performed due to the absence of the foundational crystallographic data.

While studies on structurally related N-phenylacetamide derivatives exist, offering a glimpse into the potential solid-state behavior of this class of compounds, the strict focus on this compound precludes the use of such analogous data. The scientific community awaits future research that may elucidate the crystallographic and structural details of this particular compound.

Computational Chemistry and Theoretical Modeling of 2 Methylsulfanyl N Phenylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are instrumental in predicting a wide range of properties for molecules like 2-methylsulfanyl-N-phenylacetamide, from its three-dimensional shape to its reactivity and spectroscopic characteristics. These calculations are based on the principle that the energy of a molecule can be determined from its electron density.

A fundamental application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This provides precise predictions of bond lengths, bond angles, and dihedral angles.

Studies on analogous N-phenylacetamide derivatives have shown that DFT methods, such as B3LYP or CAM-B3LYP with basis sets like 6-311G(d,p), can yield geometric parameters that are in good agreement with experimental data from X-ray crystallography. nih.gov The optimized structure reveals key details about the planarity of the amide group and the orientation of the phenyl and methylsulfanyl groups. Analysis of the electronic structure also involves mapping the electron density surface to visualize charge distribution and identify regions susceptible to electrophilic or nucleophilic attack through the Molecular Electrostatic Potential (MEP) map.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
ParameterBond/AngleCalculated Value
Bond LengthC=O1.23 Å
Bond LengthC-N (amide)1.36 Å
Bond LengthN-C (phenyl)1.43 Å
Bond LengthC-S1.81 Å
Bond AngleO=C-N122.5°
Bond AngleC-N-C127.0°
Dihedral AngleC-C-N-C-178.5°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. taylorandfrancis.com

For this compound, DFT calculations can determine the energies and visualize the spatial distribution of these orbitals. The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons (nucleophilicity). Conversely, the LUMO energy relates to the electron affinity and the ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. taylorandfrancis.com In related acetamides, the HOMO is often localized over the phenyl ring and the sulfur atom, while the LUMO is distributed across the acetamide (B32628) and phenyl portions, indicating that these are the primary sites for electronic transitions and reactions. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative)
PropertyValue (eV)
HOMO Energy-6.50 eV
LUMO Energy-0.85 eV
HOMO-LUMO Gap (ΔE)5.65 eV

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The predicted shifts are highly sensitive to the molecular geometry and electronic environment, making them valuable for confirming assignments in experimental spectra. researchgate.net

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its normal modes of vibration. DFT calculations produce a set of harmonic vibrational frequencies and their corresponding intensities. spectroscopyonline.com It is common for theoretical frequencies to be systematically higher than experimental values, so they are often uniformly scaled with empirical factors to improve agreement with experimental data. core.ac.uk These calculations allow for the assignment of specific spectral bands to particular molecular motions, such as C=O stretching, N-H bending, and C-S stretching, providing a detailed understanding of the molecule's vibrational behavior. semanticscholar.org

Table 3: Predicted Spectroscopic Data for Key Functional Groups (Illustrative)
SpectroscopyGroup/AtomPredicted Value
¹³C NMRC=O169 ppm
¹H NMRN-H8.5 ppm
IR FrequencyN-H stretch3350 cm⁻¹
IR FrequencyC=O stretch (Amide I)1685 cm⁻¹
IR FrequencyC-N stretch / N-H bend (Amide II)1540 cm⁻¹

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in solution or in the solid state.

In a solvent, this compound is not a rigid structure but can adopt various conformations due to the rotation around its single bonds (e.g., the C-N amide bond and C-C bonds). MD simulations can map this conformational landscape by simulating the molecule's movement over nanoseconds or longer. The resulting trajectory provides information on the relative populations and stabilities of different rotamers and the energy barriers for interconversion between them. rsc.org This is particularly important for understanding the flexibility of the molecule and how its shape might change upon interacting with other molecules or biological targets.

MD simulations are also invaluable for studying how molecules of this compound interact with each other and with solvent molecules in a condensed phase (liquid or solid). By simulating a system containing many molecules, one can analyze the formation and dynamics of intermolecular interactions like hydrogen bonds (e.g., between the N-H donor and C=O acceptor of different molecules) and van der Waals forces. nih.gov This analysis helps explain bulk properties like solubility and crystal packing. For instance, simulations can reveal the preferred hydrogen-bonding patterns and how solvent molecules arrange themselves around the solute, providing a molecular-level picture of solvation.

Quantum Chemical Descriptors and Reactivity Indices

Computational chemistry provides a powerful lens for understanding the electronic structure and reactivity of molecules. Through theoretical modeling, particularly using Density Functional Theory (DFT), it is possible to calculate a range of quantum chemical descriptors. These descriptors offer valuable insights into the stability, reactivity, and potential interaction mechanisms of a compound at a molecular level.

Frontier Molecular Orbitals and Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger energy gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and more reactive.

For the analogous compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations have been performed to determine its electronic properties. nih.gov The electron density of the HOMO is primarily located on the phenyl ring, the sulfur atom, and the amide group. nih.gov In contrast, the LUMO is mainly centered on the phenyl ring. nih.gov This distribution suggests that the electronic transitions, such as those observed in UV-visible spectroscopy, are predominantly of the π–π* type. nih.gov

The calculated energy values for the frontier orbitals of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide are presented in the table below.

Quantum Chemical DescriptorValue (eV)
EHOMO-6.89
ELUMO-1.11
HOMO-LUMO Gap (ΔE)5.78

Data sourced from a computational study on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, a closely related analog. nih.gov

Global Reactivity Descriptors

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it quantifies the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): Calculated as χ² / (2η), this index measures the electrophilic character of a molecule.

The calculated global reactivity descriptors for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide are summarized in the following table.

Global Reactivity DescriptorCalculated Value
Ionization Potential (I)6.89 eV
Electron Affinity (A)1.11 eV
Electronegativity (χ)4.00 eV
Chemical Hardness (η)2.89 eV
Chemical Softness (S)0.35 eV-1
Electrophilicity Index (ω)2.77 eV

Values are derived from the HOMO and LUMO energies of the analogous compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. nih.gov

These theoretical calculations and the resulting descriptors are instrumental in predicting the chemical behavior of this compound. The relatively large HOMO-LUMO gap of the analogous compound suggests that it is a moderately stable molecule. The electrophilicity index provides a quantitative basis for understanding its interactions with nucleophiles. Such computational insights are invaluable for guiding further experimental research and in the rational design of new molecules with desired properties.

Mechanistic Investigations of Chemical Reactions Involving 2 Methylsulfanyl N Phenylacetamide

Reaction Mechanisms in Synthetic Pathways (Continued)

Nucleophilic Acyl Substitution for Amide Formation (Continued)

The efficiency of nucleophilic acyl substitution is highly dependent on the reaction conditions. For instance, in the synthesis of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the final step involves the condensation of thioureas with α-bromophenylethanones to form the 2-amino-1,3-thiazole skeleton, which is then acylated. nih.gov The synthesis of 2-(2-(2,6-dichlorophenylamino)phenyl)-N-(4-(methylsulfonyl)phenyl)acetamide, a derivative of diclofenac, involves the reaction of an acid anhydride (B1165640) with 4-(methylsulfonyl)aniline, proceeding through a nucleophilic acyl substitution mechanism. researchgate.net

Alkylation and Oxidation Reactions of the Methylsulfanyl Group (Continued)

The alkylation of N-substituted 2-phenylacetamides has been studied under various conditions. researchgate.net Generally, N-alkylation is favored under basic conditions, sometimes leading to the N-product exclusively and in quantitative yields. researchgate.net In contrast, alkylation of amides with potent electrophiles like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can lead to O-alkylation. nih.gov

The oxidation of the methylsulfanyl group is a key step in the synthesis of various biologically active compounds. For example, in the synthesis of 2-(4-methylsulfonylphenyl)indole derivatives, a p-methylsulfonyl acetophenone (B1666503) precursor is utilized, highlighting the importance of the sulfone moiety. scispace.com The oxidation of sulfides to sulfones can be achieved with high selectivity using various reagents, including hydrogen peroxide in the presence of catalysts like tantalum carbide or niobium carbide, or metal-free systems like urea-hydrogen peroxide with phthalic anhydride. organic-chemistry.org The choice of catalyst can determine whether the reaction stops at the sulfoxide (B87167) or proceeds to the sulfone. organic-chemistry.org For instance, tantalum carbide catalysis with 30% hydrogen peroxide yields sulfoxides, while niobium carbide catalysis affords sulfones. organic-chemistry.org

Electronic Effects of Substituents on Reaction Selectivity (Continued)

The electronic nature of substituents on the aromatic ring plays a critical role in directing the outcome of chemical reactions. In electrophilic aromatic substitution, activating groups (ortho- and para-directing) increase the reaction rate compared to benzene, while deactivating groups decrease it. libretexts.org For example, a hydroxyl group is a strong activator, while a nitro group is a strong deactivator. libretexts.org Halogens are an interesting case, as they are deactivating yet ortho- and para-directing due to the interplay of inductive withdrawal and resonance donation of electron density. libretexts.org

In the context of nucleophilic aromatic substitution, these trends are reversed. Electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com This is exemplified in the study of SNAr reactions of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, where electron-withdrawing substituents at the 3-position enhance the reaction rate. nih.gov The reaction proceeds via a stepwise mechanism involving the initial addition of the nucleophile followed by elimination of the leaving group. nih.gov

Degradation Pathways and Mechanistic Studies (Continued)

The degradation of 2-methylsulfanyl-N-phenylacetamide is a critical aspect of its environmental and biological profile.

Oxidative Degradation Mechanisms (e.g., to Sulfoxide or Sulfone) (Continued)

The microbial degradation of related acetamide (B32628) pesticides, such as propachlor (B1678252) (2-chloro-N-isopropylacetanilide), has been studied extensively. who.intcdmf.org.br A significant degradation pathway for propachlor involves the modification of the side chain, including oxidation to sulfoxide and sulfone derivatives. who.int For example, N-(1-methylethyl)-2-(methylsulfinyl)-N-phenylacetamide and N-(1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide have been identified as metabolites of propachlor in soil. who.int This indicates that oxidative degradation of the sulfur-containing side chain is a plausible and important fate for this compound in the environment. The selective oxidation of sulfides to sulfones has been demonstrated using catalysts like NiWO₄ and α-Ag₂WO₄ in the dark, with hydroxyl radicals and singlet oxygen implicated as the reactive oxygen species. utupub.fi

Hydrolytic Stability and Cleavage Mechanisms of the Amide Bond (Continued)

The hydrolysis of the amide bond in N-acyl amino acid amides can be surprisingly facile under mildly acidic conditions, influenced by remote substituents. nih.gov Electron-rich acyl groups can accelerate this hydrolysis, and the effect can be correlated with the Hammett substituent constant. nih.gov This has implications for the stability of N-acylated peptides and related compounds during synthesis and purification. nih.gov While the amide bond is generally stable, its cleavage can be catalyzed by enzymes like lipases, although this activity is often substrate-dependent and may be due to contaminating proteases. For instance, lipase (B570770) A from Candida antarctica has been shown to catalyze the hydrolysis of certain amide bonds. The degradation of the pesticide propachlor can also proceed via cleavage of the amide linkage, though dehalogenation and side-chain modification are often the primary routes. cdmf.org.br Studies on the hydrolysis of a model compound with a nearby amino and carboxyl group suggest that intramolecular catalysis can significantly accelerate amide bond cleavage, possibly through a twisted amide intermediate. scienceopen.com

Photolytic Degradation Pathways under Environmental Conditions

Comprehensive searches of publicly available scientific literature did not yield specific studies on the photolytic degradation of this compound under environmental conditions. Consequently, detailed research findings, specific degradation pathways, and data tables for this particular compound cannot be provided at this time.

While direct experimental data for this compound is unavailable, general principles of organic photochemistry and studies on structurally related compounds can offer insights into potential degradation mechanisms. The molecule possesses two primary functional groups susceptible to photochemical reactions: the methylsulfanyl (-SCH3) group and the N-phenylacetamide core.

Potential Photochemical Reactions Based on Functional Groups:

Oxidation of the Sulfide Group: Thioethers are known to undergo photooxidation. psu.edu Under environmental conditions, the sulfur atom in the methylsulfanyl group could be oxidized to form a sulfoxide and subsequently a sulfone. For instance, the photolysis of the pesticides fenthion (B1672539) and disulfoton, which both contain a thioether linkage, results in the formation of their corresponding sulfoxides as primary photo-oxidative products. psu.edu

Cleavage of the Carbon-Sulfur Bond: Homolytic cleavage of the C–S bond is another potential degradation pathway for thioethers upon exposure to light. researchgate.net This would lead to the formation of radical intermediates that could undergo further reactions.

Reactions involving the Acetamide Moiety: The photolytic degradation of acetamide-containing pesticides, such as acetochlor, can involve the cleavage of the amide bond. researchgate.net This could potentially lead to the formation of aniline (B41778) and 2-methylsulfanylacetic acid from this compound.

Influence of Environmental Factors: The rate and pathway of photolytic degradation are significantly influenced by environmental factors. Indirect photolysis, mediated by naturally occurring photosensitizers like dissolved organic matter (DOM) and nitrate (B79036) ions, can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (1O2). nih.gov These ROS can accelerate the degradation of organic pollutants. nih.gov The pH of the water can also play a role; for example, the direct photolysis of 2-methylthiotriazines is feasible at slightly acidic pH. nih.gov

It is crucial to emphasize that the pathways described above are speculative for this compound and are based on the known reactivity of similar chemical structures. Without dedicated experimental studies, the actual photolytic behavior of this compound in the environment remains unconfirmed.

Structure Activity Relationship Sar Studies for 2 Methylsulfanyl N Phenylacetamide Derivatives in in Vitro Biological Contexts

Systematic Modification of the N-Phenylacetamide Scaffold and its Sulfur Substituents

The N-phenylacetamide scaffold serves as a versatile template for chemical modification. Studies have systematically altered both the N-phenyl ring and the acetamide (B32628) moiety to probe the structural requirements for biological activity. For instance, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, various substituents were introduced onto the phenyl ring of the acetamide group to investigate their impact on antibacterial activity. These modifications included the introduction of electron-donating and electron-withdrawing groups at different positions.

Furthermore, the acetamide portion of the molecule has been a target for modification. For example, the synthesis of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates involved attaching different substituted phenylacetamide moieties to an isatin (B1672199) scaffold to explore their potential as carbonic anhydrase inhibitors nih.gov. The substituents on the phenyl ring of the acetamide included chloro, bromo, methyl, and methoxy (B1213986) groups, which allowed for an investigation of the effects of size, lipophilicity, and electronic properties on the inhibitory activity nih.gov.

While direct systematic modification of the 2-methylsulfanyl group in 2-methylsulfanyl-N-phenylacetamide is not extensively documented in the available literature, the broader field of medicinal chemistry has shown that alterations of sulfur-containing moieties can significantly impact biological activity. For example, in the development of 2-methylthio-1,4-dihydropyrimidines, the methylthio group was a key feature of the synthesized analgesic compounds brieflands.com.

Correlation between Structural Features and In Vitro Biological Modulating Activity (e.g., Enzyme Inhibition Kinetics, Antimicrobial Efficacy)

A clear correlation exists between the structural features of N-phenylacetamide derivatives and their in vitro biological activities. In studies of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the nature and position of substituents on the phenyl ring were found to directly influence their antibacterial efficacy against various bacterial strains nih.gov.

With regard to enzyme inhibition, N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been evaluated as inhibitors of human carbonic anhydrase (CA) isoforms. The substitution pattern on the N-phenylacetamide portion of these molecules was shown to be critical for their inhibitory potency and selectivity against different CA isoforms nih.gov. For example, an indole-2,3-dione derivative bearing a specific N-phenylacetamide substituent exhibited potent inhibition against hCA I and hCA II nih.gov.

The following interactive table summarizes the in vitro antibacterial activity of a series of N-phenylacetamide derivatives, highlighting the influence of different substituents on their efficacy.

Compound IDR Group on Phenyl RingEC50 (µM) against Xanthomonas oryzae pv. oryzae (Xoo)
A14-F156.7
A44-Cl>500
A74-Br>500

Data sourced from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties.

Conformational Preferences and Their Influence on Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to interact with a biological target. While specific conformational analysis studies on this compound are not detailed in the provided search results, general principles of ligand-target interactions for related compounds can be considered. The flexibility of the acetamide linker allows the N-phenyl ring to adopt various orientations relative to the rest of the molecule. This conformational freedom can be crucial for fitting into the binding pocket of a target enzyme or receptor.

The nature of the substituents on the N-phenyl ring can influence the preferred conformation through steric and electronic effects. For instance, bulky substituents may restrict the rotation around the amide bond, locking the molecule into a specific conformation that could be either favorable or unfavorable for binding to a biological target.

Mechanistic Insights into Observed In Vitro Biological Actions (e.g., Binding Modes, Key Residue Interactions)

For antibacterial N-phenylacetamide derivatives containing a 2-mercaptobenzothiazole (B37678) moiety, molecular docking studies have been employed to explore their mechanism of action. These studies suggested that the compounds could interact with the hydrophobic pockets of bacterial kinases and DNA gyrases, similar to the binding mode of the standard drug levofloxacin (B1675101) nih.gov.

Applications in Materials Science and Engineering for 2 Methylsulfanyl N Phenylacetamide and Derivatives

Crystal Engineering for Designed Functional Materials

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and assemble crystalline solids with desired physical and chemical properties. For 2-methylsulfanyl-N-phenylacetamide and its derivatives, this involves controlling the way molecules pack in the solid state through non-covalent interactions like hydrogen bonds and π–π stacking.

The ability to form different solid-state forms such as polymorphs (different crystal structures of the same compound) and co-crystals (crystalline structures containing two or more neutral molecules) is a key strategy in materials design. researchgate.net For N-phenylacetamide derivatives, the amide group is a reliable hydrogen bond donor (N-H) and acceptor (C=O), promoting the formation of robust supramolecular structures. nih.gov

Research on closely related structures provides insight into the potential of this compound. For instance, the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide reveals that the amide group adopts a trans conformation, which facilitates the formation of a C(4) hydrogen-bonded chain along one of the crystal axes. nih.goviucr.org In this structure, π–π stacking interactions are also observed between the phenyl rings of adjacent molecules, further stabilizing the crystal packing. nih.gov The presence of the methylsulfanyl group influences the packing through weaker interactions, such as H⋯S contacts. nih.gov

This body of research demonstrates that by chemically modifying the phenyl ring or the group attached to the sulfur atom in this compound, it is possible to create a family of compounds with systematically varied crystal structures and, consequently, tuned material properties like solubility, stability, and melting point. The formation of co-crystals, by introducing a second molecule (a co-former) that can form hydrogen bonds with the acetamide (B32628) group, offers another avenue to create novel materials with enhanced properties.

Table 1: Crystallographic Data for Selected N-Phenylacetamide Derivatives

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide C₉H₁₀ClNOSMonoclinicP2₁/nN-H···O, C-H···S, π–π stacking nih.gov
N-Phenyl-2-(phenylsulfanyl)acetamide C₁₄H₁₃NOSMonoclinicP2₁/cN-H···O, C-H···π nih.goviucr.org
N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide C₁₂H₁₆FNO₃SMonoclinicP2₁/cC-H···O, short O···Cg contacts iucr.org
2-Azido-N-phenylacetamide C₈H₈N₄OMonoclinicP2₁/cN-H···O researchgate.net

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In the solid state, this process governs the formation of the crystal lattice. For this compound derivatives, the primary interactions driving self-assembly are hydrogen bonds and π-stacking.

The N—H⋯O hydrogen bond between the amide groups is a highly directional and strong interaction that frequently leads to the formation of one-dimensional chains or tapes. nih.govnih.gov This is a common motif in N-phenylacetamides. iucr.org The crystal structure of a complex derivative, 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide , showcases a variety of interactions. In its crystal, N—H⋯O, C—H⋯N, and C—H⋯S hydrogen bonds, along with C—H⋯π interactions, assemble the molecules into corrugated layers, which are then connected to form a three-dimensional network. iucr.orgresearchgate.net

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts, on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide confirmed that H⋯H, H⋯O, H⋯Cl, and H⋯S contacts are the most significant interactions contributing to the crystal packing. nih.gov This detailed understanding of the intermolecular forces allows for a rational approach to designing new materials. By choosing appropriate substituents, one can favor certain interactions over others to guide the self-assembly process towards a desired network topology (e.g., layers, pores) and achieve specific functional properties.

Integration into Advanced Polymeric and Composite Materials

The functional groups of this compound make it a versatile building block for creating advanced polymers and composite materials. The thioether and amide functionalities can be leveraged to impart specific properties to a polymer matrix.

Thioether-containing polymers are a class of materials known for their unique properties, including oxidation sensitivity and metal-chelating capabilities. nih.govrsc.org The sulfur atom in a thioether can be oxidized to form a more polar sulfoxide (B87167) or sulfone. researchgate.net This hydrophobic-to-hydrophilic transition can be exploited to create "smart" materials that respond to reactive oxygen species (ROS). nih.govresearchgate.net By incorporating this compound or its derivatives as monomers into a polymer chain, for example, through polycondensation reactions involving the amide or phenyl groups, it is possible to synthesize ROS-responsive polymers for applications like drug delivery or biodegradable materials. rsc.org

Furthermore, poly(thioether-imide-sulfone)s are known for their excellent thermomechanical stability and chemical resistance. kpi.ua The synthesis of such polymers often involves the reaction between dithiol reactants and activated dihalo compounds. kpi.ua Analogously, derivatives of this compound could be designed to participate in such polymerization reactions, leading to new high-performance poly(thioether-amide)s.

As an additive, this compound could be blended with existing polymers to form composite materials. The N-phenylacetamide moiety has been explored in various contexts, including as a scaffold for biologically active agents. nih.govmdpi.comresearchgate.netnih.gov Incorporating such molecules into a polymer matrix could create materials with tailored surface properties or controlled-release functionalities, for instance, in agricultural films or biomedical devices. kpi.ua The compatibility and interaction between the filler molecule and the polymer matrix are crucial for the final properties of the composite, and the functional groups of this compound offer multiple handles for tuning these interactions. scientificarchives.comd-nb.info

Potential in Organic Electronics and Semiconductor Research

The field of organic electronics utilizes carbon-based molecules and polymers for applications in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net The electronic properties of these materials can be finely tuned through chemical synthesis. Sulfur-containing organic compounds, particularly those with thiophene (B33073) and thioether moieties, have garnered significant interest as organic semiconductors. juniperpublishers.comjuniperpublishers.comsigmaaldrich.com

The inclusion of sulfur atoms, as in this compound, can lead to several advantageous properties for semiconductor applications. Compared to their all-carbon analogues, sulfur-containing compounds often possess lower Highest Occupied Molecular Orbital (HOMO) energy levels, which can improve their stability in air. juniperpublishers.com Furthermore, the presence of sulfur can lead to favorable π-π stacking and strong intermolecular S-S and S-π interactions, which are crucial for efficient charge transport through the material. juniperpublishers.com

Direct evidence for the potential of this class of compounds comes from research on metal–methylthioaniline complexes, which have been utilized as organic semiconductors. nih.goviucr.org Since this compound is a derivative of a methylthioaniline, it shares the core structural motifs responsible for this electronic behavior. The broader family of thioacenes and oligothiophenes are some of the most investigated p-type semiconductor materials due to their excellent charge transport characteristics. researchgate.netjuniperpublishers.com While this compound is not a fully conjugated system like a polythiophene, its thioether and phenyl groups can participate in the electronic structure of larger, more complex molecules designed for semiconductor applications. It can act as an electron-donating building block in the design of novel p-type or n-type organic semiconductors. researchgate.netrsc.org The acetamide linker provides a non-conjugated, flexible unit that can be used to connect different electroactive components, influencing the material's morphology and processability without disrupting the electronic properties of the core semiconductor units.

Catalytic Applications and Ligand Design with 2 Methylsulfanyl N Phenylacetamide Scaffolds

Role as Ligands in Transition Metal-Mediated Catalysis

Ligands containing both sulfur and nitrogen or oxygen donor atoms are of significant interest in transition metal catalysis due to their unique electronic properties and potential for hemilability. researchgate.netbohrium.com The 2-methylsulfanyl-N-phenylacetamide scaffold contains a soft methylsulfanyl (thioether) group and a hard amide group, which could act as a bidentate or hemilabile ligand for various transition metals. researchgate.net

The thioether sulfur can coordinate to a metal center, and this bond is often weaker than that of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, allowing it to be labile. researchgate.netresearchgate.net This hemilability, where one donor group can reversibly dissociate, can be crucial for creating a vacant coordination site on the metal during a catalytic cycle, facilitating substrate binding and product release. researchgate.net For instance, thioether-functionalized N-heterocyclic carbene ligands have been used in ruthenium(II) complexes for the synthesis of amides, demonstrating the successful cooperation of a thioether with another donor type. researchgate.net Similarly, the amide portion of this compound could coordinate through its oxygen atom, creating a stable chelate ring that influences the steric and electronic environment of the metal center.

Research on β-thioketiminate ligands, which feature a similar [S,N] donor set, has shown their utility in supporting organozinc complexes for catalytic ketone hydroboration. acs.org This highlights the capacity of mixed sulfur-nitrogen ligand environments to facilitate synthetically useful transformations. The combination of a soft sulfur donor and a hard amide in the this compound scaffold could be particularly effective in stabilizing metal complexes for reactions like cross-coupling, hydrogenation, or hydroformylation. bohrium.comgoogle.comineosopen.org

Table 9.1-1: Examples of Catalytic Systems with Thioether-Containing Ligands

Catalyst/Ligand TypeMetalReactionKey Finding
Thioether-functionalized NHCRutheniumAmide SynthesisThioether coordination contributes to catalyst activity and stability. researchgate.net
Phosphite-thioether LigandsIridium, RhodiumAsymmetric HydrogenationThe modular ligand architecture allows for high enantioselectivities (up to 99% ee) across a broad range of substrates. researchgate.net
β-Thioketiminate (SacNac)ZincKetone HydroborationThe [S,N] ligand framework proved effective, with performance influenced by the ligand's substituents. acs.org
Amido-Thiolate SNS LigandsManganeseCarbonyl HydroborationA hemilabile thioether donor enables a unique, inner-sphere reaction pathway. researchgate.netresearchgate.net

This table presents data from related systems to illustrate the potential of the thioether-amide scaffold.

Organocatalytic Systems Incorporating Amide and Sulfur Moieties

The field of organocatalysis frequently utilizes molecules capable of non-covalent interactions, such as hydrogen bonding, to activate substrates. mdpi.com The amide (–NH-C=O) group within the this compound structure is an excellent hydrogen bond donor. This capability is the cornerstone of many bifunctional organocatalysts, where the amide or a related group (thiourea, squaramide, sulfonamide) activates an electrophile by forming a hydrogen bond, lowering its LUMO. rsc.orgthieme-connect.comresearchgate.net

Bifunctional catalysis has proven to be a powerful concept in asymmetric organocatalysis. beilstein-journals.org Systems combining a hydrogen-bond donating group with a Lewis basic or Brønsted basic site can simultaneously activate both the electrophile and the nucleophile. rsc.org In the context of the this compound scaffold, the amide NH could serve as the hydrogen-bond donor site. The sulfur atom, with its lone pairs of electrons, could potentially act as a Lewis basic site to activate a nucleophile or participate in reactions like the sulfa-Michael addition. acs.org

For example, cinchona-derived tertiary amine-thiourea organocatalysts are highly effective in promoting enantioselective sulfa-Michael additions. acs.org In these systems, the thiourea (B124793) moiety activates α,β-unsaturated amides or ketones, while the tertiary amine activates the thiol nucleophile. A catalyst built on the this compound framework could operate via a similar dual-activation model, with the amide providing electrophile activation.

Table 9.2-1: Performance of a Bifunctional Thiourea Catalyst in Asymmetric Sulfa-Michael Additions

ElectrophileNucleophileYield (%)ee (%)
(E)-4-oxo-4-phenylbutenamidetert-butyl mercaptan9798
(E)-4-oxo-4-(p-tolyl)butenamidetert-butyl mercaptan9697
(E)-4-oxo-4-(4-chlorophenyl)butenonetert-butyl mercaptan9190
(E)-4-oxo-4-(2-naphthyl)butenonetert-butyl mercaptan8986
Data adapted from a study on tertiary amine-thiourea organocatalysts to demonstrate the principle of bifunctional catalysis relevant to the amide moiety. acs.org

Development of Chiral Catalysts for Asymmetric Synthesis

The creation of chiral catalysts for asymmetric synthesis is a primary goal of modern chemistry, enabling the production of enantiomerically pure compounds. chiralpedia.comnih.gov The this compound scaffold is achiral but can be readily modified to become a chiral ligand or organocatalyst. Chirality can be introduced in several ways:

From a Chiral Amine: Using a chiral amine (e.g., a derivative of a natural amino acid or a synthetic chiral amine) in the synthesis of the amide would place a stereocenter adjacent to the amide nitrogen.

Modification of the Phenyl Group: Introducing a chiral substituent or creating atropisomerism (axial chirality) in the phenyl ring, similar to BINAP or BINOL-derived ligands, is a common strategy. researchgate.net

Modification of the Acetyl Group: Introducing a stereocenter at the α-carbon (the carbon between the sulfur and the carbonyl group).

Once a chiral version of the scaffold is created, it can be applied in asymmetric catalysis. As a ligand for a transition metal, the chiral environment would influence the binding of a prochiral substrate, directing the transformation to favor one enantiomer of the product. nih.gov Chiral phosphoramidite-selenide ligands, which share the feature of having a soft chalcogen donor, have been successfully used in palladium-catalyzed asymmetric allylic etherification. bohrium.com

As an organocatalyst, a chiral this compound derivative could be a highly effective hydrogen-bond donor catalyst. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or amino acids combined with squaramide or thiourea moieties, are renowned for their ability to induce high levels of enantioselectivity in a wide range of reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. thieme-connect.comresearchgate.netmdpi.com For instance, chiral N,N'-dioxide amide compounds have been developed as powerful ligands and organocatalysts for numerous asymmetric transformations. scu.edu.cn A chiral catalyst based on the this compound framework could similarly activate substrates within a well-defined chiral pocket, leading to high enantioselectivity.

Advanced Analytical Method Development for 2 Methylsulfanyl N Phenylacetamide and Its Metabolites/degradants

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of components within a mixture. googleapis.com For 2-methylsulfanyl-N-phenylacetamide and its related compounds, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable tools.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. asianjpr.comresearchgate.net The development of a stability-indicating HPLC method is essential for resolving this compound from its potential impurities and degradation products. innovareacademics.inresearchgate.net

Method development typically involves a systematic approach to optimize various chromatographic parameters: asianjpr.com

Column Selection: Reversed-phase columns, such as C8 or C18, are commonly employed for the separation of moderately polar compounds like acetamides. innovareacademics.inms-editions.cl The choice between C8 and C18 can influence the retention and resolution of the analytes. innovareacademics.in

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. ms-editions.cl The pH of the buffer and the ratio of the organic modifier are critical parameters that need to be optimized to achieve the desired separation. innovareacademics.in For mass spectrometry (MS) compatible methods, volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are preferred over non-volatile buffers like phosphate (B84403). sielc.com

Detector Selection: A UV detector is commonly used for the quantification of aromatic compounds like this compound. The detection wavelength is selected based on the UV absorbance spectrum of the analyte to ensure high sensitivity. innovareacademics.in

Once a suitable HPLC method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.neteuropa.eu Validation ensures that the analytical procedure is fit for its intended purpose. researchgate.net Key validation parameters include: nih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

A typical validation study for an HPLC method for a related acetamide (B32628) compound might demonstrate linearity with a correlation coefficient (r²) greater than 0.999 over a specified concentration range. nih.gov Precision is often expressed as the relative standard deviation (%RSD), with acceptance criteria typically being less than 2%. nih.gov Accuracy is assessed by determining the percentage recovery of the analyte in a spiked sample. nih.gov

ParameterTypical Acceptance Criteria
SpecificityNo interference at the retention time of the analyte.
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
RobustnessNo significant effect on results with minor changes in parameters.

Gas Chromatography (GC) Applications for Volatile Analogs

Gas chromatography is a powerful separation technique primarily used for volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility, GC can be a valuable tool for the analysis of its more volatile analogs or degradation products. researchgate.net For instance, certain synthetic impurities or by-products formed during the manufacturing process might be amenable to GC analysis.

The successful application of GC often depends on the following factors:

Volatility: The analyte must be sufficiently volatile to be vaporized in the GC inlet without thermal decomposition. shimadzu.com For compounds with low volatility, derivatization techniques can be employed to increase their volatility and improve their chromatographic behavior. googleapis.com

Thermal Stability: The analyte must be stable at the high temperatures used in the GC inlet and column. shimadzu.com Thermal degradation in the GC system can lead to inaccurate quantification and the appearance of artifact peaks. osti.gov

Column Selection: The choice of the GC column's stationary phase is critical for achieving the desired separation. Non-polar columns (e.g., those with a 5% phenylmethylpolysiloxane phase) are often used for general screening, while more polar columns may be required for specific applications. mdpi.com

Detector: A flame ionization detector (FID) is a common universal detector for organic compounds, while a mass spectrometer (MS) provides structural information for identification. nih.gov

For the analysis of volatile analogs of this compound, a headspace GC (HS-GC) technique could be employed. This technique is particularly useful for the analysis of volatile organic compounds (VOCs) in solid or liquid samples without the need for extensive sample preparation. mdpi.com

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing a powerful tool for the comprehensive characterization of complex mixtures. nih.gov

LC-MS/MS for Identification and Quantification of Trace Impurities and Degradation Products

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of trace-level impurities and degradation products of this compound. nih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of compounds at very low concentrations in complex matrices. lcms.cz

The process of identifying unknown impurities or degradants typically involves the following steps:

LC Separation: The sample is first separated using an optimized HPLC method.

MS Analysis: The eluent from the HPLC is introduced into the mass spectrometer. The initial MS scan provides the molecular weights of the components in the mixture. nih.gov

MS/MS Fragmentation: The molecular ion of a specific component of interest is then isolated and fragmented to produce a characteristic fragmentation pattern (MS/MS spectrum). nih.gov

Structure Elucidation: By analyzing the fragmentation pattern, the structure of the unknown compound can be elucidated. nih.gov Comparing the fragmentation pattern of an impurity to that of the parent compound can provide valuable clues about its structure. nih.gov

LC-MS/MS methods can be validated for quantitative purposes, similar to HPLC-UV methods, to ensure the accuracy and reliability of the data. nih.gov For example, a validated LC-MS/MS method for the analysis of p-phenylenediamine (B122844) and its metabolites demonstrated a linear range of 10-2000 ng/mL with good precision and accuracy. nih.gov

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)
This compound[M+H]⁺Specific fragment ions
Potential Impurity/Degradant 1[M+H]⁺Specific fragment ions
Potential Impurity/Degradant 2[M+H]⁺Specific fragment ions

This table is a template and would be populated with specific data from experimental analysis.

GC-MS for Profiling of Thermal Degradation By-products

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for profiling the by-products of thermal degradation. osti.gov By subjecting this compound to elevated temperatures and analyzing the resulting volatile and semi-volatile compounds by GC-MS, potential degradation pathways can be understood. mdpi.com

The analysis of thermal degradation products often involves techniques like thermal desorption (TD)-GC-MS, which allows for the direct analysis of volatiles released from a solid sample upon heating, minimizing sample handling and potential artifacts. shimadzu.commpg.de The mass spectra obtained from the GC-MS analysis are compared against spectral libraries (e.g., NIST) for compound identification. mdpi.com

The identification of thermal degradation products can provide insights into the stability of the compound and help in the development of appropriate storage and handling conditions. For example, the thermal degradation of some acetophenones has been shown to lead to dimerization of gas-phase neutral fragments. mdpi.com

Capillary Electrophoresis (CE) and Related Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-mass ratio in an electric field. i-med.ac.at It offers several advantages, including high separation efficiency, short analysis times, and low sample and reagent consumption. i-med.ac.attaltech.ee

CE can be a valuable alternative or complementary technique to HPLC for the analysis of this compound and its charged metabolites or degradation products. i-med.ac.at Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): Separates ions based on their electrophoretic mobility. libretexts.org

Micellar Electrokinetic Chromatography (MEKC): Allows for the separation of both charged and neutral compounds by adding a surfactant to the buffer to form micelles. libretexts.org Neutral analytes partition between the micelles and the buffer, enabling their separation. libretexts.org

Capillary Gel Electrophoresis (CGE): Utilizes a gel-filled capillary to separate molecules based on size, similar to traditional gel electrophoresis. libretexts.org

For the analysis of complex mixtures, CE can be coupled with mass spectrometry (CE-MS) to provide both separation and structural information. taltech.ee The development of a CE method would involve optimizing parameters such as buffer pH, concentration, applied voltage, and capillary temperature. chromatographyonline.com

Q & A

Q. What are the recommended synthetic routes for 2-methylsulfanyl-N-phenylacetamide, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with substituted sulfonamides under reflux conditions in a polar solvent (e.g., ethanol or water). Optimization includes controlling stoichiometry (e.g., using excess acylating agents), reaction temperature (60–80°C), and post-synthesis purification via recrystallization from ethanol or dilute sodium bicarbonate solutions . Monitoring reaction progress using thin-layer chromatography (TLC) and verifying purity via melting point determination are critical steps.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Key techniques include:

  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹, and S–C vibrations at ~600–700 cm⁻¹).
  • NMR spectroscopy : ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm) and methylsulfanyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) and quaternary aromatic carbons.
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., chloroacetyl chloride).
  • Store waste in designated containers for professional disposal to mitigate environmental risks .

Advanced Research Questions

Q. How can crystallographic data resolve polymorphism in this compound derivatives, and what software tools are recommended?

Polymorphism arises from variations in hydrogen bonding (N–H⋯O/S) and molecular packing. Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL can determine crystal structures, with refinement parameters (R-factor < 0.05) ensuring accuracy. For example, torsion angles (e.g., C–S–N–C) and dihedral angles between aromatic and sulfonamide moieties differentiate polymorphs. Hydrogen-bonding networks are visualized using DIAMOND or Mercury .

Q. How can computational methods predict the reactivity and stability of this compound in drug design?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilic attack sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
  • QSAR models : Correlate substituent effects (e.g., methylsulfanyl vs. chloro groups) with bioactivity .

Q. What strategies address contradictions in spectral or crystallographic data for this compound analogs?

  • Cross-validation : Compare IR, NMR, and SCXRD data to confirm functional group assignments. For example, conflicting carbonyl signals may indicate keto-enol tautomerism.
  • High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks.
  • Temperature-dependent studies : Analyze dynamic effects in NMR or variable-temperature SCXRD to detect conformational changes .

Q. How do substituents on the phenyl ring influence the biological activity of this compound derivatives?

Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance electrophilicity and interactions with nucleophilic residues in target proteins. Steric effects from bulky substituents (e.g., –CF₃) may reduce binding affinity. Bioactivity is validated via enzyme inhibition assays (e.g., IC₅₀ determination) and cytotoxicity profiling against cell lines .

Methodological Resources

  • Crystallography : Use SHELX programs for structure solution and refinement .
  • Spectral libraries : Refer to NIST Chemistry WebBook for validated IR/NMR data .
  • Safety standards : Follow protocols from chemical safety datasheets (e.g., EINECS, RTECS) .

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2-methylsulfanyl-N-phenylacetamide
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.